molecular formula C8H11ClO3S2 B8284271 5-(2-Methoxy-ethyl)-4-methyl-thiophene-2-sulfonyl chloride

5-(2-Methoxy-ethyl)-4-methyl-thiophene-2-sulfonyl chloride

Cat. No.: B8284271
M. Wt: 254.8 g/mol
InChI Key: SIAWJOCEYVDTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxy-ethyl)-4-methyl-thiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClO3S2 and its molecular weight is 254.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11ClO3S2

Molecular Weight

254.8 g/mol

IUPAC Name

5-(2-methoxyethyl)-4-methylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H11ClO3S2/c1-6-5-8(14(9,10)11)13-7(6)3-4-12-2/h5H,3-4H2,1-2H3

InChI Key

SIAWJOCEYVDTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)Cl)CCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuryl chloride (0.26 g, 1.9 mmol) was added drop wise to a stirred solution of dry DMF (0.14 ml, 1.9 mmol) at 0° C. under an argon atmosphere resulting in the formation of a white solid. After 15 min, 2-(2-methoxy-ethyl)-3-methyl-thiophene (250 mg, 1.6 mmol) was added and the mixture was warmed to 100° C. and the melt was further stirred for 45 min. Crushed ice was added and the reaction mixture was extracted with ethyl acetate (2×) and the combined organic extracts were washed with water, brine, dried (magnesium sulfate. dihydrate), filtered and concentrated under reduced pressure. The crude solid was purified over silica gel (ethyl acetate/ n-heptane): light yellow oil, 220 mg, GC-MS (EI): M=254.
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

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